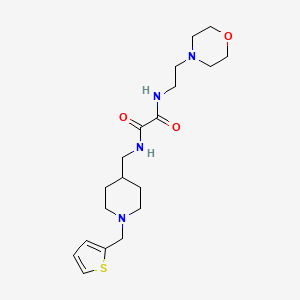
2-(4-chlorobenzyl)-5-((2-chlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-chlorobenzyl)-5-((2-chlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one, also known as CBR-5884, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the family of isoquinoline derivatives and has been found to exhibit a variety of interesting properties that make it a promising candidate for further investigation.
Scientific Research Applications
Medicinal Chemistry Applications
1,4-Dihydro-2H-isoquinoline derivatives exhibit significant pharmacological actions, including anti-arrhythmic properties and effects on coronary circulation, highlighting their potential in treating heart rhythm disorders (Wienecke, Fink, & Sagerer, 2005). This suggests that structurally related compounds, such as "2-(4-chlorobenzyl)-5-((2-chlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one", may also possess unique biological activities worth exploring in the realm of medicinal chemistry.
Synthetic Chemistry Innovations
The synthesis and functionalization of tetrahydroisoquinoline derivatives are crucial for the development of new pharmaceuticals. Techniques like the Rh(III)-catalyzed synthesis involving aryl and vinylic C-H activation offer routes to multisubstituted isoquinoline and pyridine N-oxides, showcasing advanced methodologies for constructing complex molecules under mild conditions (Shi, Koester, Boultadakis-Arapinis, & Glorius, 2013). This highlights the potential for innovative synthetic routes applicable to the compound .
Structural and Supramolecular Chemistry
Studies on the structural characteristics of isoquinoline derivatives, such as the analysis of cocrystals of diastereoisomers, provide insights into the molecular arrangements and intermolecular interactions that define their solid-state behavior (Linden, Gündüz, Şimşek, & Şafak, 2006). Understanding these structural nuances is crucial for the design and development of new compounds with desired physical and chemical properties.
properties
IUPAC Name |
5-[(2-chlorophenyl)methoxy]-2-[(4-chlorophenyl)methyl]-3,4-dihydroisoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19Cl2NO2/c24-18-10-8-16(9-11-18)14-26-13-12-19-20(23(26)27)5-3-7-22(19)28-15-17-4-1-2-6-21(17)25/h1-11H,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTQFODPQVJQKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C2=C1C(=CC=C2)OCC3=CC=CC=C3Cl)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorobenzyl)-5-((2-chlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,7-dimethyl-9-(3-methylphenyl)-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2915524.png)






![3-[1-ethyl-2,2-bis(4-methoxyphenyl)vinyl]-1H-indole](/img/structure/B2915534.png)

![2-(9H-Fluoren-9-ylmethoxycarbonyl)-8-oxo-2,7-diazaspiro[3.5]nonane-5-carboxylic acid](/img/structure/B2915537.png)

![2-Bromo-3-(difluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B2915539.png)
